N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
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Overview
Description
N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide typically involves the construction of the indole moiety followed by the introduction of the sulfanyl and prop-2-enamide groups. One common method involves the reaction of 2-methyl-1H-indole with a suitable sulfanyl reagent under controlled conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfanyl group may enhance the compound’s reactivity and binding properties, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(3-(hydroxyimino)methyl)-1H-indole derivatives
- N-(indol-2-yl)amides and N-(indol-3-yl)amides
Uniqueness
N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-13(17)15-8-9-18-14-10(2)16-12-7-5-4-6-11(12)14/h3-7,16H,1,8-9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNOXANSPQWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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